molecular formula C9H10N4O3 B2516808 5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1248957-71-2

5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2516808
CAS RN: 1248957-71-2
M. Wt: 222.204
InChI Key: PPXRDYSHLFQKGM-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 5-Methyl-1-[(3-Methyl-1,2-Oxazol-5-Yl)Methyl]-1H-1,2,3-Triazole-4-Carboxylic Acid

The compound this compound is a derivative of triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two nitrogen atoms and three carbon atoms. The triazole ring is known for its application in the synthesis of peptidomimetics and biologically active compounds due to its mimicry of peptide bonds and its stability .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods, including ruthenium-catalyzed cycloaddition reactions. This method allows for the preparation of amino acid derivatives with triazole scaffolds, which can be used to create compounds with biological activity, such as HSP90 inhibitors . Additionally, general methods for synthesizing triazole derivatives involve the reaction of carboxylic acids with amidines and hydrazines, providing a regioselective and one-pot process for creating diverse triazole compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with potential for intramolecular hydrogen bonding and restricted rotation around certain bonds due to steric hindrance. For example, in closely related triazole derivatives, the twist angles between substituents and the central heterocyclic system can be significant, as evidenced by X-ray diffraction analysis . These structural features can influence the chemical reactivity and physical properties of the compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including acetylation, alkylation, and nitration. The susceptibility to acetylation can vary among different triazole compounds, with some showing decreased reactivity . Alkylation reactions can lead to the formation of methoxy derivatives, while nitration can occur on substituent phenyl groups, leading to the formation of nitro derivatives . These reactions can be used to modify the chemical properties of triazole derivatives for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as well as the potential for C–H···π supramolecular interactions, can affect the solubility, melting point, and crystal structure of these compounds . Spectroscopic methods such as NMR, FTIR, and GC-MS are commonly used to characterize the structural and conformational characteristics of triazole derivatives . These properties are crucial for understanding the behavior of these compounds in biological systems and for their potential use in pharmaceutical applications.

Mechanism of Action

Future Directions

The future directions in the research of oxazoles and triazoles involve the development of new synthetic routes and the exploration of their various biological activities. There is a great importance of these heterocyclic ring-containing drugs in treating infectious diseases .

properties

IUPAC Name

5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5-3-7(16-11-5)4-13-6(2)8(9(14)15)10-12-13/h3H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXRDYSHLFQKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2C(=C(N=N2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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